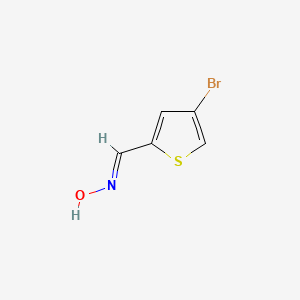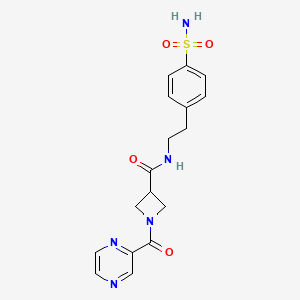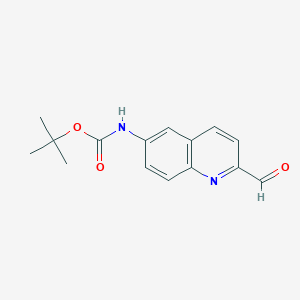![molecular formula C21H20N4O3 B2664250 benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 380548-39-0](/img/structure/B2664250.png)
benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine . This heterocyclic scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture was left overnight at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectrum, 1 H NMR spectrum, 13 C NMR spectrum, and HRMS (ESI) .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed methods for synthesizing a range of triazolopyrimidine derivatives, including the mentioned compound, leveraging their biological activities. These compounds are synthesized through protocols such as the Biginelli protocol and are characterized using techniques like IR, NMR, and mass spectroscopy. Their antimicrobial and antioxidant activities have been evaluated, showcasing their potential in medicinal chemistry as agents against various pathogens and oxidative stress (Gilava, Patel, Ram, & Chauhan, 2020).
Structural Characterization
Further studies have focused on the structural characterization of these compounds, confirming their structures through elemental analysis and spectroscopic data. This foundational work supports their preliminary use in developing new pharmaceuticals, particularly as potential inhibitors of specific biological pathways or enzymes (Mohamed, 2021).
Antimicrobial and Antitumor Activities
Certain derivatives have been investigated for their antimicrobial and antitumor activities, demonstrating promising results against specific bacterial strains and tumor cell lines. This includes the exploration of their potential as Aurora-A kinase inhibitors, a target of interest for cancer therapy. These studies highlight the therapeutic potential of triazolopyrimidine derivatives in treating infections and cancer (Shaaban, Saleh, Mayhoub, & Farag, 2011).
Tuberculostatic Activity
The tuberculostatic activity of structural analogs has also been evaluated, with some compounds showing promise as antituberculous agents. This research indicates the potential application of these derivatives in treating tuberculosis, a major global health issue (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Cardiovascular Applications
Additionally, certain triazolopyrimidine derivatives have been identified as inhibitors of cAMP phosphodiesterase, suggesting their potential use as new cardiovascular agents. These compounds exhibit significant effects on cardiac output without increasing heart rate, offering a promising therapeutic avenue for cardiovascular diseases (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
benzyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-18(20(26)28-12-15-7-4-3-5-8-15)19(25-21(24-14)22-13-23-25)16-9-6-10-17(11-16)27-2/h3-11,13,19H,12H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELJCOROMBXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2664173.png)

![N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2664176.png)
![Phenyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2664178.png)
![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664180.png)



![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)
![2-fluoro-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2664188.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2664189.png)

